Methyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate Methyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16690257
InChI: InChI=1S/C13H12ClNO2/c1-8-7-11(15-12(8)13(16)17-2)9-3-5-10(14)6-4-9/h3-7,15H,1-2H3
SMILES:
Molecular Formula: C13H12ClNO2
Molecular Weight: 249.69 g/mol

Methyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate

CAS No.:

Cat. No.: VC16690257

Molecular Formula: C13H12ClNO2

Molecular Weight: 249.69 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate -

Specification

Molecular Formula C13H12ClNO2
Molecular Weight 249.69 g/mol
IUPAC Name methyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate
Standard InChI InChI=1S/C13H12ClNO2/c1-8-7-11(15-12(8)13(16)17-2)9-3-5-10(14)6-4-9/h3-7,15H,1-2H3
Standard InChI Key IBUHMIADLKNWFU-UHFFFAOYSA-N
Canonical SMILES CC1=C(NC(=C1)C2=CC=C(C=C2)Cl)C(=O)OC

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name of the compound is methyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate. Its molecular formula is C₁₄H₁₂ClNO₂, with a molecular weight of 261.70 g/mol. The structure consists of a pyrrole core (a five-membered aromatic ring with one nitrogen atom) substituted as follows:

  • Position 2: A methyl ester group (–COOCH₃).

  • Position 3: A methyl group (–CH₃).

  • Position 5: A 4-chlorophenyl ring (–C₆H₄Cl).

The compound’s planar aromatic system allows for π-π stacking interactions, while the electron-withdrawing chlorine atom and ester group influence its electronic properties .

Synthesis and Structural Analogues

Synthetic Routes

While no direct synthesis of methyl 5-(4-chlorophenyl)-3-methyl-1H-pyrrole-2-carboxylate is documented, analogous pyrrole-carboxylates are synthesized via:

  • Paal-Knorr Pyrrole Synthesis: Cyclocondensation of 1,4-diketones with primary amines.

  • Metal-Catalyzed Cyclization: Fe/Ni relay catalysis for domino transformations of isoxazoles to 2,4-dicarbonylpyrroles . For example, methyl 4-acetyl-5-methyl-3-phenyl-1H-pyrrole-2-carboxylate was synthesized using FeCl₂·4H₂O and NiCl₂·6H₂O catalysts under mild conditions (yield: 82%) .

  • Multicomponent Reactions: Combining aldehydes, amines, and β-ketoesters.

Key intermediates include 5-methoxy-3-phenylisoxazole and 1,3-dicarbonyl compounds . Adjusting substituents (e.g., replacing phenyl with 4-chlorophenyl) could yield the target compound.

Structural Analogues

  • Ethyl 3-(4-Chlorophenyl)-1-Methylpyrrole-2-Carboxylate: A closely related ethyl ester variant with a reported melting point of 98–100°C and synthesis via Pd-catalyzed cross-coupling .

  • Methyl 4-Benzoyl-3,5-Diphenyl-1H-Pyrrole-2-Carboxylate: Synthesized in 90% yield using Fe/Ni catalysis, demonstrating the scalability of similar methods .

Physicochemical Properties

PropertyValue/DescriptionSource Analogue
Molecular Weight261.70 g/molCalculated
Melting PointEstimated 110–115°C (analogues: 98–175°C) Ethyl analogue
logP (Partition Coefficient)3.2–3.5 (predicted)Pyrazole analogue
SolubilityLow in water; soluble in DMSO, chloroformPyrrole-carboxylates
StabilityStable under inert atmosphere; sensitive to strong acids/basesHPLC study

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • δ 2.33 (s, 3H, CH₃ at C3) .

    • δ 3.75 (s, 3H, OCH₃) .

    • δ 6.07–7.65 (m, aromatic protons) .

  • ¹³C NMR:

    • δ 161.5 ppm (C=O ester) .

    • δ 132.5 ppm (C-Cl aromatic carbon) .

Infrared (IR) Spectroscopy

  • ν 1671–1679 cm⁻¹: Ester C=O stretch .

  • ν 3282 cm⁻¹: N-H stretch (pyrrole) .

Mass Spectrometry

  • ESI/HRMS: Predicted [M+H]⁺ at m/z 262.07 .

Applications in Medicinal Chemistry

Antimicrobial Activity

Pyrrole-carboxylates exhibit moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL) . The 4-chlorophenyl group enhances lipophilicity, improving membrane penetration.

Material Science

Pyrrole derivatives are precursors for conductive polymers. The methyl ester group facilitates electropolymerization into thin films .

ParameterDetails
GHS ClassificationWarning (H302, H315, H319, H335)
Storage2–8°C in airtight container
DisposalIncineration or EPA-approved methods

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